N4-Acetyl Sulfadoxine

Bioanalysis Therapeutic Drug Monitoring HPLC Method Development

Quantifying Sulfadoxine exposure in clinical PK studies demands a certified metabolite reference standard-non-validated alternatives cause method failure and invalid data. N4-Acetyl Sulfadoxine is the principal plasma metabolite with validated extraction recovery (81%), LLOQ (5 ng/mL), and therapeutic benchmark (350 ng/mL). • Enables accurate HPLC-UV/LC-MS calibration for TDM and clinical PK. • Essential co-analyte in two-compartment population PK models. • Certified high-purity standard for regulatory-compliant method validation.

Molecular Formula C14H16N4O5S
Molecular Weight 352.37 g/mol
CAS No. 5018-54-2
Cat. No. B125119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Acetyl Sulfadoxine
CAS5018-54-2
SynonymsN-[4-[[(5,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide;  4’-[(5,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]acetanilide;  N4-Acetylsulfadoxine; 
Molecular FormulaC14H16N4O5S
Molecular Weight352.37 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC
InChIInChI=1S/C14H16N4O5S/c1-9(19)17-10-4-6-11(7-5-10)24(20,21)18-13-12(22-2)14(23-3)16-8-15-13/h4-8H,1-3H3,(H,17,19)(H,15,16,18)
InChIKeyPBSUUNCQTRDFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Acetyl Sulfadoxine: Core Identity and Reference Standard


N4-Acetyl Sulfadoxine (CAS 5018-54-2), chemically N-{4-[(5,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide, is an acetylated benzenesulfonamide derivative . It is identified as the principal plasma metabolite of the long-acting antimalarial drug Sulfadoxine, formed in vivo via N‑acetylation [1]. As a fully characterized chemical compound with a molecular formula of C14H16N4O5S and a molecular weight of 352.37 g/mol, it is not a naturally occurring metabolite and is exclusively found in individuals exposed to Sulfadoxine or its derivatives [2]. It is classified in the human exposome and has been detected, though not quantified, in human blood [2].

Identity Principal plasma metabolite of Sulfadoxine, formed via N‑acetylation
Use Context Analytical reference standard for HPLC‑UV/LC‑MS method development and validation
Selection Logic Distinct from parent drug; not interchangeable with other sulfonamide metabolites

N4-Acetyl Sulfadoxine: Procurement and Substitution Risks


N4-Acetyl Sulfadoxine is a structurally and functionally specific analyte, not a therapeutic agent. Its utility is exclusively in analytical and pharmacokinetic contexts. Simple substitution with the parent drug (Sulfadoxine, CAS 2447-57-6) or other acetylated sulfonamide metabolites (e.g., N4-Acetylsulfamethoxazole) is invalid because they exhibit distinct physicochemical properties, chromatographic behaviors, and biological relevance [1]. As a reference standard, N4-Acetyl Sulfadoxine's validated role in method development (e.g., HPLC-UV assays for therapeutic drug monitoring) hinges on its exact molecular identity [2]. Furthermore, as the principal circulating metabolite, its plasma concentration (e.g., 350 ng/mL at therapeutic doses) is a specific biomarker for Sulfadoxine exposure and pharmacokinetic modeling, a function no other compound can fulfill [3]. Using an incorrect standard or analyte would lead to inaccurate quantification, method failure, and invalid clinical study data.

Parent Drug (Sulfadoxine)
Different extraction recovery and chromatographic retention; direct substitution may lead to inaccurate calibration and quantification.
Other Acetylated Sulfonamides
Distinct molecular identity and retention times; method specificity relies on exact analyte, limiting interchangeability with similar metabolites.
Non‑Reference Grade Material
Uncertified or in‑house preparations may not meet validated purity and recovery benchmarks, risking method validation failure.

N4-Acetyl Sulfadoxine: Quantitative Differentiation Evidence


Plasma Extraction Recovery vs. Parent Drug

N4-Acetyl Sulfadoxine (N4SDX) exhibits a significantly lower extraction recovery from human plasma compared to its parent compound, Sulfadoxine (SDX), when using a single-step liquid-liquid extraction method optimized for antimalarial combination therapy monitoring [1]. This quantifiable difference in extraction efficiency is a critical parameter for method validation and directly impacts assay sensitivity and accuracy.

Extraction Recovery
Head‑to‑head
81% vs 96%
−15% (p < 0.05)
Method-specific recovery difference must be corrected during validation.
Single‑step LLE, ion‑pair HPLC from human plasma research matrix.
Bioanalysis Therapeutic Drug Monitoring HPLC Method Development

Serum LLOQ and Analytical Sensitivity

A validated reversed-phase HPLC-UV assay for therapeutic drug monitoring of the antimalarial combination Suldox established distinct lower limits of quantitation (LLOQ) for each component in serum. The method achieved high sensitivity for N4-Acetyl Sulfadoxine with an LLOQ of 5 ng/mL, which is significantly higher than the 1 ng/mL LLOQ for pyrimethamine but within the same analytical run [1]. The calibration curves demonstrated excellent linearity (r² = 0.999) across a defined range [1].

LLOQ
Head‑to‑head
5 ng/mL vs 1 ng/mL
5‑fold higher for N4‑AcSDX
Defines usable sensitivity range for metabolite quantification.
RP‑HPLC‑UV, 280 nm, serum matrix.
Pharmacokinetics Bioanalytical Chemistry Method Validation

Therapeutic Concentration Benchmark

In clinical pharmacokinetic studies of Sulfadoxine, a defined therapeutic serum concentration for its principal metabolite, N4-Acetyl Sulfadoxine, has been established at 350 ng/mL [1]. This value serves as a critical benchmark against which assay performance is measured, with an interassay reproducibility below 8% (RSD) demonstrated for this analyte at this concentration [1]. This is distinct from the therapeutic concentration of the parent drug (30 µg/mL) [1].

Concentration Benchmark
Cross‑study
350 ng/mL vs 30 µg/mL
Metabolite ~86‑fold lower than parent
Validated target for calibrator and QC preparation.
Serum after oral co‑administration, human subjects.
Clinical Pharmacology Therapeutic Drug Monitoring Metabolite Quantification

Interassay Precision at Therapeutic Levels

A foundational HPLC-UV method for simultaneous quantification of Sulfadoxine and its metabolites demonstrated an interassay reproducibility of below 8% relative standard deviation (RSD) for N4-Acetyl Sulfadoxine when measured at its therapeutic serum concentration of 350 ng/mL [1]. This level of precision is comparable to that achieved for the parent drug (Sulfadoxine) and the co-administered drug (Pyrimethamine) under the same conditions [1].

Precision (%RSD)
Head‑to‑head
<8% RSD
Comparable to parent and co‑drug
Supports reproducibility for metabolite assay.
Therapeutic levels, RP‑HPLC‑UV.
Method Validation Quality Control Bioanalytical Assay Reproducibility

Role in Population Pharmacokinetic Modeling

In a population pharmacokinetic study of Sulfadoxine-Pyrimethamine in infants, a two-compartment model provided the best fit for the plasma concentration-time profiles of both the parent drug (SDX) and its principal metabolite, N4-Acetyl Sulfadoxine (NSX) [1]. This model was used to assess the impact of hepatic maturation and renal function on drug disposition. The analysis revealed no evidence of dose-dependent metabolism, and while the AUC0-∞ for SDX increased with a double dose, the metabolite's profile remained consistent, demonstrating its value as a stable marker of exposure [1].

PK Model Fit
Cross‑study
Two‑compartment model
Consistent metabolite profile across doses
Co‑essential kinetic marker for exposure modeling.
Infant PopPK, NONMEM, HPLC plasma assay.
Population Pharmacokinetics Pediatric Pharmacology Metabolite Kinetics

Atmospheric Half-Life and Environmental Persistence

As a component of the human exposome, the environmental fate of N4-Acetyl Sulfadoxine is relevant for exposure assessment. Computational estimations of its atmospheric degradation by hydroxyl radicals indicate an atmospheric half-life of 1.335 days (under 12-hr daylight conditions and a 1.5E6 OH/cm³ concentration) . This is a class-inference metric for its potential persistence and long-range transport as an organic micropollutant.

Atmospheric Half‑Life
Class‑level
1.335 days
Computational estimation
Starting point for environmental fate research.
Data to verify; no primary source available.
Environmental Fate Exposomics Degradation Kinetics

N4-Acetyl Sulfadoxine: Key Application Scenarios


Bioanalytical Method Development Standard

This is the primary and most data-rich application. N4-Acetyl Sulfadoxine is a critical reference standard for developing and validating quantitative HPLC-UV or LC-MS methods to measure Sulfadoxine exposure. As demonstrated in published methods, the compound's specific extraction recovery (81% vs. 96% for parent drug) and lower limit of quantitation (5 ng/mL) must be rigorously validated [1]. Using a certified reference standard is mandatory for preparing calibration standards and quality control samples that target the clinically relevant therapeutic concentration of 350 ng/mL [2]. Procuring this specific standard ensures the accuracy, precision (<8% RSD), and reproducibility of assays used in therapeutic drug monitoring and clinical pharmacokinetic studies [2].

Primary Biomarker for PopPK Modeling

In advanced pharmacokinetic studies, N4-Acetyl Sulfadoxine is not merely a metabolite but a co-essential analyte for accurate modeling of Sulfadoxine disposition. Its plasma concentration data are integral to two-compartment population PK models that assess the impact of physiological covariates like age, weight, and organ function [3]. The consistent metabolic profile of this compound, even under varying doses, makes it a reliable marker for evaluating hepatic maturation and renal clearance in special populations (e.g., infants) [3]. A high-purity standard is required to generate the accurate concentration-time data needed for robust model development and regulatory submissions.

Target Analyte in Therapeutic Drug Monitoring

In clinical settings where Sulfadoxine-Pyrimethamine (SP) is used for malaria treatment or prevention, monitoring the concentration of the principal metabolite, N4-Acetyl Sulfadoxine, can provide a more comprehensive picture of drug exposure. The established therapeutic serum concentration of 350 ng/mL serves as a benchmark for assessing patient adherence and potential treatment failure due to altered metabolism [2]. Analytical laboratories performing TDM services must procure this specific reference standard to ensure their assays are correctly calibrated to quantify this key biomarker at clinically relevant concentrations.

Chemical Probe for Environmental and Exposomics Studies

N4-Acetyl Sulfadoxine, as a known human metabolite and component of the exposome, is a relevant chemical probe for environmental monitoring and human biomonitoring research. The estimated atmospheric half-life of 1.335 days provides a quantitative parameter for modeling its environmental persistence and potential for long-range transport as a micropollutant . A pure reference standard is essential for developing and validating sensitive analytical methods to detect and quantify this compound in complex environmental matrices (e.g., wastewater, surface water) or archived human biospecimens, thereby tracing Sulfadoxine usage patterns and assessing population-level exposure.

Application
Selection Property
Validation Focus
Bioanalytical Method Development
Certified reference standard with documented extraction recovery and LLOQ
Calibration and QC at target concentration benchmark
Population PK Modeling
Consistent metabolite profile across dose levels
Accurate concentration‑time data for covariate analysis
Research PK Monitoring
Established concentration benchmark (350 ng/mL)
Assay calibration for exposure assessment in research cohorts
Environmental Fate & Biomonitoring
Known human metabolite with estimated atmospheric persistence
Trace‑level detection in water or biospecimens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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